molecular formula C14H19BBrFO4 B8209221 6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid pinacol ester

6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid pinacol ester

Cat. No.: B8209221
M. Wt: 361.01 g/mol
InChI Key: UIRWNGWBHCYKNM-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid pinacol ester is a boronic ester derivative with the molecular formula C14H19BBrFO4. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. It is a solid at room temperature and is typically stored at 2-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid pinacol ester typically involves the reaction of 6-bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or styrene product . The molecular targets and pathways involved include the palladium catalyst and the boronic ester group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid pinacol ester is unique due to the presence of both bromine and fluorine substituents, which can influence its reactivity and selectivity in chemical reactions. The methoxymethoxy group also provides additional functionalization options .

Properties

IUPAC Name

2-[6-bromo-2-fluoro-3-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BBrFO4/c1-13(2)14(3,4)21-15(20-13)11-9(16)6-7-10(12(11)17)19-8-18-5/h6-7H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRWNGWBHCYKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OCOC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BBrFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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